1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6OS2/c24-15-4-3-5-17(12-15)29-8-10-30(11-9-29)20(31)13-16-14-33-23(25-16)28-21-18-6-1-2-7-19(18)26-22(32)27-21/h1-7,12,14,18H,8-11,13H2,(H,25,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQNNIYLQKVYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with dopamine receptors. These receptors play a crucial role in the nervous system, influencing a variety of functions such as mood, sleep, and behavior.
Biological Activity
The compound 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a piperazine ring substituted with a chlorophenyl group and a thiazole moiety linked to a sulfanylidene-dihydroquinazoline structure. This unique arrangement suggests potential interactions with various biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. The presence of the piperazine ring is known to enhance binding affinities to neurotransmitter receptors, while the thiazole and quinazoline components may contribute to enzyme inhibition.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
1. Anticancer Activity
- The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies suggest that it may exert cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- A study reported that related compounds with similar structures demonstrated significant inhibitory effects on glioblastoma cell lines, highlighting the potential for targeting AKT signaling pathways, which are crucial in cancer progression .
2. Antimicrobial Properties
- Preliminary evaluations have indicated that the compound may possess antimicrobial activity against specific bacterial strains. This activity is thought to stem from its ability to interfere with bacterial cell wall synthesis or function.
3. Enzyme Inhibition
- The compound's thiazole and quinazoline moieties suggest potential as enzyme inhibitors. For instance, derivatives have been studied for their effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds or derivatives:
Scientific Research Applications
Chemical Structure and Synthesis
The structure of the compound features a piperazine ring, a thiazole moiety, and a sulfanylidene-dihydroquinazoline component. The synthesis typically involves multiple steps, which may include:
- Formation of Piperazine Derivative : The reaction of 3-chlorophenylamine with piperazine.
- Synthesis of Thiazole and Quinazoline Moieties : Utilizing appropriate precursors through cyclization reactions.
- Final Coupling : Amide bond formation between the synthesized components using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
These synthetic routes are crucial for producing the compound in sufficient yields for biological evaluation.
Pharmacological Properties
The compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria .
- CNS Activity : Given the presence of the piperazine moiety, compounds like this one are being investigated for their effects on central nervous system disorders, including anxiety and depression. Some studies have highlighted their potential in modulating neurotransmitter systems .
Case Studies
- Antimicrobial Evaluation : A study synthesized various derivatives of similar compounds and tested them against standard bacterial strains using serial dilution methods. Results indicated that specific derivatives displayed superior activity compared to conventional antibiotics .
- CNS Disorders : Research focused on piperazine-based compounds demonstrated promising results in animal models for anxiety and depression, suggesting that modifications to the chemical structure can enhance efficacy and reduce side effects .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Based Derivatives
a. 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i)
- Structural differences : Replaces the thiazole-sulfanylidene group with a triazole-fluoroquinazoline system.
- Properties : Melting point = 99–100°C; yield = 82% .
- Activity : Exhibits antibacterial/antifungal activity, likely due to the fluoroquinazoline moiety’s DNA gyrase inhibition.
b. 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one
- Structural differences : Simplified structure lacking heterocyclic appendages.
- Properties : Molecular mass = 273.16 g/mol; CAS 70395-06-1 .
- Utility : Intermediate in synthesizing more complex piperazine derivatives.
c. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone
- Structural differences : Substitutes 3-chlorophenyl with 4-fluorophenyl and introduces a benzimidazolium group.
- Properties: Canonical SMILES includes a charged benzimidazolium, enhancing solubility .
Heterocyclic Modifications
a. 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (1)
- Structural differences : Replaces thiazole with pyrazole.
- Properties : Pyrazole’s electron-rich nature may alter binding kinetics compared to thiazole .
b. 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one
Antimicrobial Activity Correlations
Table 1: Key Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
